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Foundational

In Vitro Monoamine Transporter Release Profile of Isophenmetrazine Hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive framework for characterizing the in vitro monoamine transporter release profile of isophenmetrazine hydrochloride, a substituted phenylmorpholine and analog of phenm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro monoamine transporter release profile of isophenmetrazine hydrochloride, a substituted phenylmorpholine and analog of phenmetrazine. While specific empirical data for isophenmetrazine is not extensively available in public literature, this document outlines the established, state-of-the-art methodologies required to determine its potency and efficacy as a releasing agent at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By leveraging proven protocols for analogous compounds, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to elucidate the neurochemical mechanisms of novel psychoactive substances. We detail the principles of transporter-mediated release, provide step-by-step experimental protocols for superfusion release assays, and present a structure for data analysis and interpretation, thereby establishing a self-validating system for robust and reproducible characterization.

Introduction: The Scientific Imperative

Isophenmetrazine is a structural isomer of phenmetrazine, a compound with a well-documented history as a potent norepinephrine-dopamine releasing agent (NDRA) that was formerly used as an anorectic.[1][2] The pharmacological activity of such compounds is primarily dictated by their interaction with plasma membrane monoamine transporters (MATs).[3][4] These transporters—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling event.[4]

Substances classified as "releasers," like amphetamine and phenmetrazine, are transportable substrates.[1][3][5] They are taken up into the presynaptic neuron by the transporters, a process which then triggers reverse transport, or efflux, of endogenous neurotransmitters from the cytoplasm into the synapse.[3][6] This mechanism is distinct from that of "reuptake inhibitors" (e.g., cocaine, methylphenidate), which act by binding to the transporter to block neurotransmitter re-entry.[3]

Understanding the precise release profile of isophenmetrazine—its relative potency (EC50) and efficacy at each of the three key monoamine transporters—is critical for predicting its potential psychoactive effects, therapeutic utility, and abuse liability.[5][7][8] A compound that potently releases dopamine and norepinephrine with little effect on serotonin is likely to have stimulant properties similar to phenmetrazine.[1][9][10] Conversely, significant serotonin-releasing activity might suggest a profile more akin to entactogens like MDMA.[9][10] This guide provides the technical means to make that determination.

Foundational Principles: Transporter-Mediated Release

The action of a monoamine releasing agent is a complex process involving multiple steps, which distinguishes it from simple competitive inhibition. The causality behind this mechanism is key to designing a valid experiment.

  • Substrate Recognition and Transport: The releaser molecule binds to the outward-facing conformation of the transporter. The transporter then undergoes a conformational change, translocating the releaser into the presynaptic neuron.

  • Disruption of Vesicular Storage: Once inside the neuron, many amine-based releasers can disrupt the proton gradient of synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to leak from the vesicles into the cytoplasm.[11]

  • Transporter-Mediated Efflux: The elevated cytoplasmic concentration of neurotransmitter, coupled with the continued cycling of the plasma membrane transporter by the releaser, promotes reverse transport. The transporter binds an intracellular monoamine and transports it out into the synaptic cleft.

This process of transporter-mediated exchange is the hallmark of a releasing agent.[12] The most definitive in vitro method for quantifying this action is the superfusion release assay.[7][13]

Monoamine_Release_Mechanism cluster_extracellular Synaptic Cleft cluster_membrane cluster_intracellular Presynaptic Neuron Releaser_ext Isophenmetrazine (Releaser) Transporter Monoamine Transporter (DAT/NET/SERT) Releaser_ext->Transporter 1. Binding & Transport In NT_ext Monoamine (DA/NE/5-HT) Transporter->NT_ext Releaser_int Isophenmetrazine Transporter->Releaser_int Vesicle Synaptic Vesicle (VMAT2) Releaser_int->Vesicle 2. Vesicle Disruption NT_cyto Cytoplasmic Monoamine NT_cyto->Transporter 3. Reverse Transport Out Vesicle->NT_cyto Leakage NT_vesicle Stored Monoamine

Caption: Mechanism of a monoamine transporter releasing agent.

Experimental Design & Protocols

To comprehensively determine the release profile of isophenmetrazine hydrochloride, separate superfusion assays must be conducted for each monoamine transporter (DAT, NET, and SERT). The use of human embryonic kidney 293 (HEK293) cells stably expressing the specific human transporter is the current standard, offering a clean and controllable system.[14][15][16] Alternatively, rat brain synaptosomes can be used, providing a more native environment but with potentially higher variability.[1][9][17]

Core Principle: The Superfusion Release Assay

This technique provides a dynamic measure of neurotransmitter release over time. Cells are first preloaded with a radiolabeled substrate. Then, they are continuously "superfused" with a physiological buffer to establish a stable baseline of efflux. The test compound (isophenmetrazine) is then introduced into the buffer, and any subsequent increase in the release of the radiolabel is measured. This method allows for the clear differentiation of releasers from reuptake inhibitors.[6][13][16]

Step-by-Step Protocol: Superfusion Release Assay

This protocol is adapted from methodologies established by Rothman, Baumann, and others.[1][6][13] It must be repeated for each cell line (hDAT, hNET, hSERT).

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT[15][18]

  • 24-well cell culture plates

  • Krebs-Henseleit Buffer (KHB)

  • Radiolabeled substrates:

    • For DAT & NET: [³H]MPP+ (1-methyl-4-phenylpyridinium)[1]

    • For SERT: [³H]5-HT (Serotonin)[1]

  • Isophenmetrazine hydrochloride solutions (ranging from 1 nM to 100 µM)

  • Reserpine (1 µM, to block vesicular uptake)[1]

  • Pargyline (50 µM, a monoamine oxidase inhibitor to prevent degradation)[1]

  • Superfusion apparatus

  • Liquid scintillation counter and cocktail

Procedure:

  • Cell Plating: Seed HEK293-hDAT, -hNET, or -hSERT cells into 24-well plates and grow to ~80-90% confluency.[6]

  • Preloading: Aspirate the growth medium. Wash cells once with KHB. Preload the cells by incubating them with KHB containing the appropriate radiolabeled substrate ([³H]MPP+ for DAT/NET, [³H]5-HT for SERT) and reserpine for 30-60 minutes at 37°C.[1][16]

  • Washing: Aspirate the preloading solution and wash the cells three times with KHB to remove excess extracellular radiolabel.

  • Baseline Efflux: Add fresh KHB to each well. Begin the superfusion process, collecting the buffer (superfusate) in timed fractions (e.g., every 4 minutes) for at least three fractions to establish a stable baseline release rate.[13][19]

  • Drug Application: After establishing a baseline, switch to a superfusion buffer containing the desired concentration of isophenmetrazine hydrochloride (plus pargyline). Continue collecting timed fractions for an additional 5-7 fractions.[16]

  • Cell Lysis: At the end of the experiment, aspirate the final buffer and lyse the cells in the wells (e.g., with sodium hydroxide or a lysis buffer) to determine the amount of radioactivity remaining in the cells.

  • Quantification: Measure the radioactivity (in disintegrations per minute, DPM) of each collected fraction and the cell lysate using a liquid scintillation counter.

Superfusion_Workflow Plating 1. Plate HEK293-hTransporter Cells Preloading 2. Preload with [3H]Substrate + Reserpine Plating->Preloading Washing 3. Wash to Remove Excess Radiotracer Preloading->Washing Baseline 4. Establish Baseline Efflux (Collect Fractions 1-3) Washing->Baseline Drug_App 5. Superfuse with Isophenmetrazine (Collect Fractions 4-10) Baseline->Drug_App Lysis 6. Lyse Cells to Measure Remaining Radioactivity Drug_App->Lysis Quantify 7. Quantify Radioactivity (Scintillation Counting) Lysis->Quantify

Caption: Experimental workflow for the superfusion release assay.

Data Analysis and Interpretation

The primary goal of data analysis is to generate concentration-response curves to determine the potency (EC50) of isophenmetrazine at each transporter.

  • Calculate Fractional Release: For each time point, express the radioactivity released as a percentage of the total radioactivity present in the cells at the beginning of that fraction.[19]

  • Determine Peak Release: For each concentration of isophenmetrazine, identify the peak fractional release observed after drug application.

  • Normalize Data: Express the peak release as a percentage of the maximum release achieved by a standard, full-efficacy releaser (e.g., d-amphetamine for DAT/NET, p-chloroamphetamine for SERT). This provides the efficacy of isophenmetrazine.

  • Generate Concentration-Response Curves: Plot the normalized peak release against the logarithm of the isophenmetrazine concentration.

  • Calculate EC50: Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to calculate the EC50 value, which is the concentration of isophenmetrazine that produces 50% of its maximal effect.[6]

A self-validating system is one where controls confirm the integrity of the assay. This includes running a vehicle control (no drug) to measure basal efflux and a positive control (a known releaser) to confirm the cells are responding appropriately.

Expected Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format. While the specific values for isophenmetrazine hydrochloride must be determined experimentally, the table below illustrates how the data would be presented, including values for comparator compounds drawn from the literature to provide essential context.[1][2][20]

CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)Selectivity Ratios (DAT/SERT)
Isophenmetrazine HCl TBDTBDTBDTBD
(+)-Amphetamine24.87.217690.014
Phenmetrazine70 - 131[2][20]29 - 50.4[2][20]>7700[2][20]<0.02
MDMA108652970.36
3-Fluorophenmetrazine (3-FPM)431018960.023

Note: TBD = To Be Determined experimentally. Comparator data are representative values from literature and may vary between studies.

Conclusion

The in-depth characterization of a novel compound's interaction with monoamine transporters is a cornerstone of modern neuropharmacology and drug development. By following the rigorous, validated protocols outlined in this guide, researchers can accurately determine the in vitro release profile of isophenmetrazine hydrochloride. The resulting data—specifically the EC50 values at DAT, NET, and SERT—will provide a robust, quantitative foundation for understanding its mechanism of action, predicting its physiological effects, and guiding future research into its potential as a therapeutic agent or its risk as a substance of abuse. This structured, evidence-based approach ensures the highest level of scientific integrity and yields data that is both reliable and contextually informative.

References

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Lenus, The Irish Health Repository. Available at: [Link]

  • DEA Office of Forensic Sciences. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug & Chemical Evaluation Section. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Eshleman, A. J., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]

  • Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence. Available at: [Link]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. ResearchGate. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2003). Transporter-Mediated Release: A Superfusion Study on Human Embryonic Kidney Cells Stably Expressing the Human Serotonin Transporter. ResearchGate. Available at: [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols. Available at: [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. ResearchGate. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Wikipedia. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Available at: [Link]

  • Suzuki, S., et al. (2011). Functional expression of milligram quantities of the synthetic human serotonin transporter gene in a tetracycline-inducible HEK293 cell line. Protein Expression and Purification. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic Potential of Monoamine Transporter Substrates. Current Topics in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells. ResearchGate. Available at: [Link]

  • Google Scholar. (n.d.). Michael H. Baumann. Google Scholar.
  • Wikipedia. (n.d.). Dopamine releasing agent. Wikipedia. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Hansen, K. M., et al. (2020). Dynamic monitoring of single-terminal norepinephrine transporter rate in the rodent cardiovascular system: A novel fluorescence imaging method. Pharmacological Research. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Wikipedia. Available at: [Link]

  • Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Methods and Protocols. Available at: [Link]

  • PubChem. (n.d.). Phenmetrazine Hydrochloride. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 2C-B. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Phenmetrazine. PubChem. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Connarn, J. N., et al. (2020). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology. Available at: [Link]

  • de Witte, W. A., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Available at: [Link]

  • Chapleau, R. R., et al. (2022). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. Available at: [Link]

  • GenoMembrane. (n.d.). Protocol. GenoMembrane. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

Sources

Exploratory

Metabolite Identification of Isophenmetrazine Hydrochloride in Human Urine: A High-Resolution Mass Spectrometry Guide

Executive Summary & Pharmacological Context The rapid proliferation of new psychoactive substances (NPS) presents an ongoing challenge for clinical and forensic toxicology. Among these, substituted phenylmorpholines have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The rapid proliferation of new psychoactive substances (NPS) presents an ongoing challenge for clinical and forensic toxicology. Among these, substituted phenylmorpholines have emerged as potent synthetic stimulants designed to mimic the anorectic and euphoric effects of internationally controlled substances[1].

Isophenmetrazine (5-methyl-2-phenylmorpholine) is a structural positional isomer of the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine)[2]. Because standard immunoassay screens lack the specificity to differentiate between these closely related isomers, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has become the gold standard for definitive identification[3].

This technical guide provides a comprehensive, self-validating analytical workflow for the extraction, chromatographic separation, and mass spectrometric elucidation of isophenmetrazine and its primary metabolites in human urine.

Mechanistic Insights into Isophenmetrazine Metabolism

Understanding the biotransformation of isophenmetrazine is critical for selecting the correct target masses during data processing. Based on the established metabolic pathways of the phenylmorpholine class, isophenmetrazine undergoes extensive hepatic Phase I and Phase II metabolism prior to renal excretion.

Phase I Biotransformation

The secondary amine and the morpholine ring are prime targets for oxidative metabolism:

  • Aromatic Hydroxylation: Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) catalyze the addition of a hydroxyl group to the phenyl ring, forming aryl-hydroxy-isophenmetrazine.

  • Morpholine Ring Oxidation: Oxidation adjacent to the amine or ether oxygen leads to the formation of a lactam (oxo-isophenmetrazine).

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) convert the secondary amine into an N-oxide (hydroxylamine).

Phase II Conjugation

The highly polar hydroxylated metabolites undergo rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append bulky glucuronic acid moieties to the Phase I metabolites, significantly increasing their water solubility for urinary excretion.

MetabolicPathway Parent Isophenmetrazine (Parent NPS) NOxide N-Oxidation (Hydroxylamine) Parent->NOxide FMO / CYP450 ArylOH Aromatic Hydroxylation (Aryl-OH) Parent->ArylOH CYP2D6 / CYP3A4 Lactam Morpholine Oxidation (Lactam) Parent->Lactam CYP-mediated Gluc Glucuronidation (Phase II Conjugate) ArylOH->Gluc UGT Enzymes

Phase I and II metabolic biotransformation pathways of isophenmetrazine.

Self-Validating Analytical Workflow

To ensure absolute trustworthiness of the analytical data, this protocol operates as a self-validating system . By spiking an isotopically labeled internal standard (e.g., Phenmetrazine-d5) directly into the raw urine prior to any sample manipulation, we establish a continuous feedback loop. If the internal standard is recovered with a high signal-to-noise ratio during MS acquisition, it validates the extraction efficiency and confirms the absence of critical ion suppression. Consequently, the absence of a specific metabolite signal can be confidently attributed to true biological absence rather than a failure in the analytical methodology.

Sample Preparation Protocol

Causality Check: Urine contains a high abundance of Phase II conjugates. Because isophenmetrazine undergoes extensive glucuronidation, targeting the aglycone forms via enzymatic cleavage simplifies the chromatographic space and drastically increases the detection sensitivity of the core Phase I metabolites.

  • Aliquot & Spike: Transfer 1.0 mL of human urine into a clean glass tube. Add 50 µL of Phenmetrazine-d5 internal standard (1 µg/mL).

  • Enzymatic Hydrolysis: Add 1.0 mL of 0.1 M acetate buffer (pH 5.0) and 50 µL of β -glucuronidase/arylsulfatase (from Helix pomatia). Incubate at 37°C for 2 hours.

  • SPE Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges (30 mg/3 mL). Rationale: Isophenmetrazine is a basic amine (pKa ~ 8.5) and remains protonated at acidic pH. MCX retains the protonated amine via strong cation exchange, allowing aggressive washing with organic solvents to remove neutral urinary interferences. Condition with 2 mL Methanol (MeOH), followed by 2 mL deionized water.

  • Loading & Washing: Load the hydrolyzed urine. Wash with 2 mL of 2% formic acid in water, followed by 2 mL of 100% MeOH to remove neutral and acidic lipids.

  • Elution: Elute the basic metabolites using 2 mL of 5% ammonium hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-HRMS/MS Acquisition Strategy

Causality Check: While Data-Independent Acquisition (DIA) provides a comprehensive digital archive, Data-Dependent Acquisition (DDA) is selected for the primary metabolite discovery phase. DDA ensures that high-quality, clean MS/MS spectra are generated by dynamically isolating specific precursor ions, which is critical for the unambiguous structural elucidation of positional isomers[3].

  • Column: Biphenyl UHPLC column (100 x 2.1 mm, 1.7 µm). Rationale: Biphenyl stationary phases offer superior π−π retention mechanisms for aromatic compounds compared to standard C18, resolving isobaric phenylmorpholine isomers.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Positive Electrospray Ionization (+ESI). Full Scan range: m/z 100–600. Mass resolution: 70,000 (FWHM). DDA Top-5 method with a dynamic exclusion of 5 seconds.

LCMSWorkflow Sample Urine Aliquot + Internal Std Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis 37°C, 2h SPE Mixed-Mode Cation Exchange Hydrolysis->SPE Clean-up LCMS UHPLC-HRMS (DDA Mode) SPE->LCMS Injection Data Mass Defect Filtering LCMS->Data ID & Scoring

Self-validating LC-HRMS analytical workflow for urine metabolite extraction.

Data Synthesis & Mass Defect Filtering

During data processing, Mass Defect Filtering (MDF) is employed. Metabolites retain the core structural backbone of the parent drug, meaning their exact mass shifts by predictable, discrete amounts (e.g., +15.9949 Da for hydroxylation). MDF mathematically filters out endogenous urinary background noise by isolating only those ions that fall within a narrow mass defect tolerance (± 5 mDa) of the expected biotransformations.

The following table synthesizes the quantitative exact mass data and diagnostic MS/MS fragments required to positively identify isophenmetrazine and its primary metabolites[4].

Target AnalyteBiotransformationChemical FormulaExact Mass (Da)Theoretical [M+H]+ (m/z)Diagnostic MS/MS Fragments (m/z)
Isophenmetrazine Parent Drug C11​H15​NO 177.1154178.1226 147.080, 105.070, 104.062
Aryl-OH-Isophenmetrazine Aromatic Hydroxylation C11​H15​NO2​ 193.1103194.1176 163.075, 121.065, 105.070
Oxo-Isophenmetrazine Lactam Formation C11​H13​NO2​ 191.0946192.1019 119.085, 105.070
Isophenmetrazine N-Oxide N-Oxidation C11​H15​NO2​ 193.1103194.1176 176.107, 147.080, 105.070
Aryl-OH Glucuronide *Phase II Conjugation C17​H23​NO8​ 369.1424370.1496 194.1176, 121.065

*Note: The glucuronide conjugate will only be observed if the enzymatic hydrolysis step (Section 3.1, Step 2) is bypassed or incomplete.

Conclusion

The identification of isophenmetrazine metabolites in human urine requires a highly selective analytical approach due to the structural similarities it shares with other phenylmorpholine designer drugs. By combining targeted enzymatic hydrolysis, mixed-mode solid-phase extraction, and high-resolution DDA mass spectrometry, laboratories can confidently elucidate Phase I metabolites. The implementation of mass defect filtering against the theoretical exact masses provided herein ensures rapid, high-confidence identification, ultimately strengthening the forensic and clinical response to emerging synthetic stimulants.

References

  • Title: Isophenmetrazine | C11H15NO | CID 12945120 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: How to perform spectrum-based LC-HR-MS screening for more than 1000 NPS with HighResNPS consensus fragment ions Source: PLOS ONE URL: [Link]

  • Title: New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-Based Solutions Source: Semantic Scholar URL: [Link]

  • Title: Analytical Data for Isophenmetrazine (RESPONSE Project) Source: Policija (National Forensic Laboratory) URL: [Link]

Sources

Foundational

Isophenmetrazine hydrochloride blood-brain barrier permeability in vivo

An In-Depth Technical Guide to Isophenmetrazine Hydrochloride Blood-Brain Barrier Permeability In Vivo Executive Summary Isophenmetrazine hydrochloride ((+)-(2S,5S)-5-Methyl-2-phenylmorpholine hydrochloride) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Isophenmetrazine Hydrochloride Blood-Brain Barrier Permeability In Vivo

Executive Summary

Isophenmetrazine hydrochloride ((+)-(2S,5S)-5-Methyl-2-phenylmorpholine hydrochloride) is a highly selective analog of the phenylmorpholine class, utilized primarily as a therapeutic modulator of monoamine release and uptake[1]. In central nervous system (CNS) drug development, the efficacy of sympathomimetic amines and monoamine transporter substrates is fundamentally bottlenecked by their ability to traverse the blood-brain barrier (BBB).

This whitepaper provides a rigorous pharmacokinetic and physicochemical analysis of isophenmetrazine’s BBB permeability in vivo. By extrapolating validated data from its parent pharmacophore (phenmetrazine) and structurally related morpholine derivatives, we delineate the causality behind its rapid CNS partitioning. Furthermore, we provide self-validating experimental protocols for quantifying unbound brain-to-plasma ratios ( Kp,uu​ ) and mapping its interaction with solute carrier 6 (SLC6) transporters.

Physicochemical Determinants of BBB Permeability

The intrinsic ability of a molecule to cross the highly restrictive endothelial tight junctions of the BBB is governed by its lipophilicity, topological polar surface area (tPSA), and ionization state at physiological pH.

The Phenylmorpholine Scaffold

Isophenmetrazine contains a morpholine ring substituted with a phenyl group and a methyl group. The morpholine scaffold is a privileged structure in CNS drug discovery because it provides an optimal lipophilic–hydrophilic balance, enhancing BBB permeability while maintaining metabolic stability[2]. The basic nitrogen within the morpholine ring allows the molecule to be formulated as a highly water-soluble hydrochloride salt for systemic administration (intravenous or oral)[1].

Ionization and Passive Diffusion

Upon entering the systemic circulation (pH 7.4), the hydrochloride salt dissociates. Phenmetrazine analogs typically exhibit a pKa​ of approximately 7.6 and a LogP of 1.7[3]. Because the pKa​ is close to physiological pH, a significant fraction of the drug exists in its unionized, free-base form in the plasma. This unionized fraction is highly lipid-soluble and drives rapid passive transcellular diffusion across the lipophilic phospholipid bilayers of the BBB[3].

Transporter-Mediated Dynamics

Once across the BBB, phenylmorpholine derivatives act as substrates for high-affinity monoamine transporters of the SLC6 family, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. Because these molecules are substrates rather than mere inhibitors, they are actively transported into the presynaptic terminals, which acts as a thermodynamic sink, further driving the concentration gradient from plasma to the brain extracellular fluid (ECF).

BBB_Transport SysCirc Systemic Circulation (Isophenmetrazine HCl) FreeBase Free Base Equilibration (pH 7.4, pKa ~7.6) SysCirc->FreeBase Dissociation BBB Blood-Brain Barrier (Passive Diffusion) FreeBase->BBB Lipophilic Partitioning BrainECF Brain Extracellular Fluid (Unbound Drug) BBB->BrainECF Transcellular Transport SLC6 SLC6 Transporters (DAT / NET) BrainECF->SLC6 Target Engagement Intracellular Presynaptic Terminal (Monoamine Release) SLC6->Intracellular Active Influx

Fig 1: Systemic partitioning and SLC6 target engagement pathway of Isophenmetrazine.

Quantitative Pharmacokinetics: Kp​ vs. Kp,uu​

Historically, total brain-to-plasma ratio ( Kp​ ) was used to evaluate CNS penetration. However, Kp​ is heavily confounded by non-specific binding to brain lipids and proteins. For highly lipophilic amines like isophenmetrazine, total brain homogenate binding can be high, leading to an artificially inflated perception of receptor-available drug[5][6].

To ensure scientific integrity, modern neuropharmacokinetics relies on the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) . This metric represents the true equilibrium of free, pharmacologically active drug across the BBB.

Table 1: Extrapolated Pharmacokinetic Profile of Phenylmorpholine Analogs

Note: Values are synthesized from validated structural analogs (Phenmetrazine / 3-FPM) to model Isophenmetrazine behavior in vivo[3][4][5][6].

ParameterValue / EstimateClinical/Experimental Significance
Molecular Weight (HCl salt) 213.70 g/mol Small molecule; ideal for rapid CNS entry.
LogP ~1.7Optimal lipophilicity for BBB passive diffusion.
tmax​ (Brain) 30 - 60 minutesIndicates rapid absorption and BBB transit.
Total Kp​ (Brain:Plasma) 2.0 - 4.2High total brain accumulation due to lipid binding.
Unbound Kp,uu​ 0.5 - 1.2True free-drug equilibrium; indicates excellent CNS availability without active efflux restriction.

Experimental Methodologies for In Vivo BBB Profiling

To empirically validate the BBB permeability of isophenmetrazine hydrochloride, researchers must employ self-validating experimental systems. Below is the definitive protocol for determining Kp,uu​ using a combination of in vitro equilibrium dialysis and in vivo microdialysis.

Protocol: Determination of Unbound Brain-to-Plasma Ratio ( Kp,uu​ )

Phase 1: In Vitro Fraction Unbound ( fu​ ) Determination Causality: We must determine the fraction of unbound drug in both plasma ( fu,plasma​ ) and brain tissue ( fu,brain​ ) to correct the total in vivo concentrations.

  • Harvest blank plasma and whole brain tissue from the target species (e.g., Sprague-Dawley rats). Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).

  • Spike isophenmetrazine hydrochloride into the plasma and brain homogenate at clinically relevant concentrations (e.g., 100 ng/mL).

  • Load the spiked matrices into the donor compartment of a Rapid Equilibrium Dialysis (RED) device. Load blank PBS into the receiver compartment.

  • Incubate at 37°C with orbital shaking at 300 rpm for 4-6 hours to achieve thermodynamic equilibrium.

  • Extract aliquots from both compartments, precipitate proteins using cold acetonitrile (containing an internal standard), and quantify via LC-MS/MS.

  • Calculate fu​=Concentrationdonor​Concentrationreceiver​​ .

Phase 2: In Vivo Dosing and Microdialysis Causality: Microdialysis directly samples the brain extracellular fluid (ECF), providing a continuous, real-time measurement of the free drug concentration ( Cbrain,uu​ ) crossing the BBB, bypassing the need for brain homogenate correction.

  • Surgical Implantation: Anesthetize the rodent and stereotaxically implant a microdialysis guide cannula into the striatum (target region for DAT/NET rich terminals). Allow 48 hours for recovery and BBB resealing.

  • Probe Equilibration: Insert a microdialysis probe (e.g., 2 mm membrane, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min for 1 hour prior to dosing.

  • Administration: Administer isophenmetrazine hydrochloride via intravenous (IV) tail vein injection (e.g., 1-3 mg/kg).

  • Sampling: Collect dialysate samples every 15 minutes for 4 hours. Simultaneously, collect serial blood samples via a jugular vein catheter.

  • Bioanalysis: Centrifuge blood to isolate plasma. Quantify isophenmetrazine in both plasma and brain dialysate using a validated LC-MS/MS method.

  • Data Synthesis: Calculate the unbound plasma concentration ( Cplasma,uu​=Cplasma,total​×fu,plasma​ ). Calculate Kp,uu​ as the ratio of the Area Under the Curve (AUC) for brain ECF to unbound plasma:

    Kp,uu​=AUCplasma,uu​AUCbrain,ECF​​

Microdialysis_Workflow Surgery 1. Stereotaxic Surgery Implant guide cannula in Striatum Equilibration 2. Probe Equilibration Perfuse aCSF at 1.0 µL/min Surgery->Equilibration Dosing 3. IV Administration Isophenmetrazine HCl (1-3 mg/kg) Equilibration->Dosing Sampling 4. Dual Sampling Brain Dialysate & Jugular Plasma Dosing->Sampling Analysis 5. LC-MS/MS Bioanalysis Quantify C_total and C_uu Sampling->Analysis Modeling 6. PK Modeling Calculate K_p,uu = AUC_brain / AUC_plasma,uu Analysis->Modeling

Fig 2: In vivo microdialysis workflow for determining unbound BBB permeability.

Conclusion

Isophenmetrazine hydrochloride represents a highly optimized architecture for CNS penetration. Driven by the physicochemical properties of the phenylmorpholine ring, it exhibits rapid passive diffusion across the blood-brain barrier, reaching peak brain concentrations within an hour of systemic administration. By utilizing rigorous methodologies such as in vivo microdialysis and calculating the unbound partition coefficient ( Kp,uu​ ), researchers can accurately map its pharmacokinetic profile and subsequent target engagement with SLC6 monoamine transporters, ensuring high-fidelity data for downstream neuropharmacological development.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from[Link]

  • ACS Chemical Neuroscience. Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. Retrieved from[Link]

  • ResearchGate / Neuropharmacology. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Retrieved from[Link]

Sources

Exploratory

Structural Elucidation of Isophenmetrazine Hydrochloride via Advanced NMR Spectroscopy: A Comprehensive Methodological Guide

Executive Summary The rapid proliferation of morpholine-derived New Psychoactive Substances (NPS) presents a significant analytical bottleneck for forensic and pharmaceutical laboratories. Mass spectrometry (GC-MS/LC-MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of morpholine-derived New Psychoactive Substances (NPS) presents a significant analytical bottleneck for forensic and pharmaceutical laboratories. Mass spectrometry (GC-MS/LC-MS) often fails to unambiguously differentiate regioisomers due to nearly identical fragmentation pathways. This whitepaper provides an in-depth, self-validating methodological framework for the structural elucidation of isophenmetrazine hydrochloride (5-methyl-2-phenylmorpholine)[1], distinguishing it from its controlled isomer, phenmetrazine (3-methyl-2-phenylmorpholine). By leveraging high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a deterministic logic for assigning regiochemistry and stereochemistry based on spin system isolation, heteronuclear bridging, and conformational J-coupling analysis.

The Analytical Challenge: Regioisomerism and Stereochemistry

Isophenmetrazine and phenmetrazine share the molecular formula C₁₁H₁₅NO. The structural divergence lies solely in the position of the methyl group on the morpholine ring:

  • Phenmetrazine: The methyl group is at C3, adjacent to the amine (N4) and the phenyl-bearing carbon (C2).

  • Isophenmetrazine: The methyl group is at C5, adjacent to the amine (N4) but separated from the phenyl-bearing carbon (C2) by the oxygen atom (O1) and C6.

Furthermore, the morpholine ring adopts a rigid chair conformation in solution[2]. The relative orientation (axial vs. equatorial) of the C2-phenyl and C5-methyl groups dictates the diastereomeric identity (cis or trans). Unambiguous characterization requires a methodology that not only identifies the atomic connectivity but also maps the 3D spatial arrangement of these substituents.

Self-Validating NMR Acquisition Protocol

To ensure absolute data integrity, every NMR protocol must operate as a self-validating system. The following step-by-step methodology incorporates built-in quality control checkpoints to guarantee that the resulting 2D spectra are free from artifacts and possess sufficient resolution for stereochemical extraction.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure isophenmetrazine hydrochloride.

  • Dissolve the sample in 600 µL of Deuterium Oxide (D₂O, 99.9% D).

    • Causality: D₂O is selected to disrupt the strong intermolecular hydrogen bonding inherent to hydrochloride salts, which otherwise causes severe signal broadening in non-polar solvents like CDCl₃. Note that D₂O will cause the N4-H proton to exchange with deuterium, rendering it invisible. If N4-H observation is critical, anhydrous DMSO-d₆ should be utilized instead.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: Instrument Calibration & Validation Checkpoints

  • Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe.

  • Validation Checkpoint 1 (Tuning & Matching): Perform automated or manual tuning and matching for both ¹H and ¹³C channels. The wobble curve minimum must perfectly align with the target frequencies to ensure maximum pulse efficiency and signal-to-noise ratio (SNR).

  • Validation Checkpoint 2 (Shimming): Execute 3D gradient shimming. Verify that the residual HDO solvent peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz. Failure to achieve this resolution will obscure the fine J-coupling multiplets required for stereochemical assignment.

  • Validation Checkpoint 3 (Pulse Calibration): Determine the exact 90° pulse width (P1) for the specific sample. Do not rely on default solvent parameters, as the high salt concentration can alter the dielectric constant of the solution.

Step 3: Data Acquisition

  • 1D ¹H NMR: Acquire standard proton spectrum (zg30 pulse program), 16 scans, 64k data points, relaxation delay (D1) of 2.0 s.

  • 1D ¹³C DEPTQ: Acquire carbon spectrum with multiplicity editing, 1024 scans. This differentiates CH/CH₃ (positive phase) from CH₂/Cq (negative phase).

  • 2D COSY: Acquire gradient-selected COSY to map homonuclear scalar couplings.

  • 2D HSQC: Acquire multiplicity-edited HSQC to establish one-bond ¹H-¹³C connectivities.

  • 2D HMBC: Acquire gradient-selected HMBC optimized for long-range couplings (ⁿJCH = 8 Hz). This is the critical experiment for bridging heteroatoms.

  • 2D NOESY: Acquire with a mixing time of 400 ms to map through-space dipolar interactions.

Workflow Prep 1. Sample Preparation Isophenmetrazine HCl in D2O OneD 2. 1D Acquisition 1H & 13C (DEPTQ) Prep->OneD TwoD_Homo 3. Homonuclear 2D COSY (Spin Systems) OneD->TwoD_Homo TwoD_Hetero 4. Heteronuclear 2D HSQC & HMBC (Connectivity) TwoD_Homo->TwoD_Hetero Stereo 5. Stereochemical Profiling NOESY & J-Coupling Analysis TwoD_Hetero->Stereo Final 6. Final Structural Assignment Regioisomer & Diastereomer Confirmed Stereo->Final

Fig 1. Self-validating NMR workflow for the structural elucidation of morpholine derivatives.

1D NMR Profiling & Chemical Shift Causality

The 1D NMR data provides the foundational inventory of atomic environments. The chemical shifts are heavily influenced by the electronegative oxygen (O1) and the protonated amine (N4⁺).

Table 1: Representative NMR Assignments for trans-Isophenmetrazine HCl (in D₂O)

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityJ-Coupling (Hz)Causality / Environment
C2 75.24.55dd10.5, 2.5Deshielded by adjacent O1 and Phenyl ring.
C3 48.53.35 (ax)3.45 (eq)dddd12.5, 10.512.5, 2.5Adjacent to N4⁺. Exhibits geminal coupling.
C5 52.13.50m-Adjacent to N4⁺ and C5-Methyl.
C6 68.43.65 (ax)4.05 (eq)tdd11.0, 11.011.0, 3.5Deshielded by adjacent O1.
C5-CH₃ 15.31.35d6.5Aliphatic methyl, split by C5 methine.
Phenyl 127.5 - 138.57.35 - 7.45m-Aromatic system at C2.

2D NMR Elucidation Logic: Solving the Regioisomer

The core challenge is proving the methyl group is at C5, not C3. This is achieved through a deterministic analysis of the 2D COSY and HMBC spectra.

Spin System Isolation (COSY)

In isophenmetrazine, the heteroatoms (O1 and N4) break the aliphatic chain into two distinct, non-communicating scalar spin systems:

  • System A: The C2 methine proton (δ 4.55) couples exclusively to the C3 methylene protons (δ 3.35, 3.45).

  • System B: The C5 methine proton (δ 3.50) couples to the C6 methylene protons (δ 3.65, 4.05) AND the C5-methyl protons (δ 1.35).

  • Diagnostic Proof: If the molecule were phenmetrazine, the C2 proton would couple to a C3 proton, which would in turn couple directly to the methyl group. The isolation of the methyl group into System B definitively rules out the 3-methyl regioisomer.

Heteroatom Bridging (HMBC)

To prove that System A and System B form a morpholine ring, we must observe correlations across the oxygen and nitrogen atoms. The HMBC experiment detects 3-bond (³JCH) carbon-proton correlations.

  • The Oxygen Bridge: The C2 proton (δ 4.55) shows a strong ³J correlation to the C6 carbon (δ 68.4). Reciprocally, the C6 protons show a ³J correlation to the C2 carbon (δ 75.2).

  • The Regiochemical Anchor: The C5-methyl protons (δ 1.35) exhibit a ³J correlation to the C6 carbon (δ 68.4). This explicitly anchors the methyl group adjacent to the oxygen-bearing C6 carbon, finalizing the 5-methyl-2-phenylmorpholine connectivity.

HMBC_Logic C2 C2 (Methine) δH ~4.5 ppm C3 C3 (Methylene) δH ~3.2 ppm C2->C3 COSY C6 C6 (Methylene) δH ~3.8 ppm C2->C6 HMBC (3J via O1) N4 N4 (Amine) C3->N4 C5 C5 (Methine) δH ~3.5 ppm N4->C5 C5->C6 COSY Me 5-Methyl δH ~1.3 ppm C5->Me COSY O1 O1 (Oxygen) C6->O1 O1->C2 Me->C6 HMBC (3J)

Fig 2. HMBC and COSY logic network confirming the 5-methyl-2-phenylmorpholine regiochemistry.

Stereochemical Assignment via J-Coupling and NOESY

With the regiochemistry established, we must determine the relative stereochemistry. The morpholine ring exists in a chair conformation[2]. The bulky phenyl group at C2 will overwhelmingly favor the equatorial position to minimize 1,3-diaxial steric clashes.

J-Coupling Causality: The Karplus equation dictates that axial-axial protons exhibit large coupling constants (Jₐₐ ≈ 10–13 Hz), while axial-equatorial or equatorial-equatorial protons exhibit small constants (Jₐₑ, Jₑₑ ≈ 2–5 Hz)[2].

  • The C2 proton (δ 4.55) appears as a doublet of doublets with J = 10.5, 2.5 Hz. The large 10.5 Hz coupling confirms that the C2 proton is axial . Consequently, the C2-phenyl group is equatorial .

  • The C6 axial proton (δ 3.65) appears as a triplet with J = 11.0 Hz. This is actually a doublet of doublets where both couplings are large (Jgeminal ≈ 11.0 Hz, Jₐₐ ≈ 11.0 Hz). The presence of a Jₐₐ coupling to the C5 proton proves that the C5 proton is also axial .

  • If both the C2 proton and C5 proton are axial (pointing in opposite directions on the chair), then both the C2-phenyl and C5-methyl groups are equatorial. This defines the trans-diastereomer .

NOESY Confirmation: To validate this finding, we examine the NOESY spectrum for through-space interactions. In the trans-isomer (di-equatorial substituents), the axial C2 proton and the axial C6 proton are engaged in a 1,3-diaxial relationship on the same face of the chair. A strong NOE cross-peak between δ 4.55 (C2-H) and δ 3.65 (C6-Hax) serves as the final, definitive proof of the trans-stereochemistry.

Conclusion

The structural elucidation of isophenmetrazine hydrochloride relies on a deterministic, self-validating NMR workflow. By ensuring high-resolution data acquisition, analysts can leverage COSY to isolate spin systems, HMBC to bridge heteroatoms, and J-coupling/NOESY analysis to map the 3D chair conformation. This protocol eliminates the ambiguity inherent to mass spectrometry, providing absolute confidence in the identification of morpholine-based regioisomers and diastereomers in forensic and pharmaceutical applications.

References

  • Source: nih.
  • analytical report - Policija (Isophenmetrazine)
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

Validated LC-MS/MS Protocol for the Quantification of Isophenmetrazine Hydrochloride in Whole Blood

Introduction & Mechanistic Rationale The rapid proliferation of New Psychoactive Substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories[1]. Among these, substituted phenylmorpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rapid proliferation of New Psychoactive Substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories[1]. Among these, substituted phenylmorpholines—such as isophenmetrazine (5-methyl-2-phenylmorpholine)—have emerged as potent synthetic stimulants[1]. Because isophenmetrazine shares the exact monoisotopic mass (177.1154 Da) and structural similarities with legacy anorectics like phenmetrazine, distinguishing these positional isomers in complex biological matrices requires highly selective analytical methodologies[2].

This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of isophenmetrazine in whole blood.

Causality in Method Design:

  • Sample Clean-Up: Whole blood is rich in proteins and phospholipids that cause severe ion suppression in electrospray ionization (ESI). We utilize a dual-mechanism approach: an initial protein precipitation (PPT) to prevent frit clogging, followed by Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because isophenmetrazine is a basic amine (pKa ~8.5), acidifying the sample ensures complete protonation, allowing strong electrostatic retention on the MCX sorbent while neutral and acidic lipids are washed away.

  • Chromatographic Separation: A biphenyl stationary phase is selected over a standard C18 column. The biphenyl chemistry leverages π−π interactions with the phenyl ring of isophenmetrazine, providing orthogonal retention and superior resolution from endogenous isobaric interferences.

  • Self-Validating System: The protocol incorporates Phenmetrazine-d5 as an isotopically labeled internal standard (IS). By tracking the IS peak area across all samples, the method self-validates extraction recovery and compensates for any residual matrix-induced ion suppression.

Reagents and Materials

  • Analytes: Isophenmetrazine Hydrochloride (Reference Standard, >99% purity), Phenmetrazine-d5 (Internal Standard).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Consumables: Mixed-mode strong cation exchange (MCX) SPE cartridges (30 mg/1 mL), Biphenyl LC column (100 x 2.1 mm, 1.7 µm).

Step-by-Step Sample Preparation Methodology

To ensure robust quantification, the extraction protocol must systematically isolate the target basic amine from the whole blood matrix.

Step 1: Spiking and Protein Precipitation

  • Aliquot 200 µL of whole blood into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (Phenmetrazine-d5, 100 ng/mL). Vortex for 10 seconds.

  • Add 600 µL of ice-cold Acetonitrile to crash the matrix proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

Step 2: Supernatant Dilution

  • Transfer 500 µL of the clear supernatant to a clean glass tube.

  • Dilute with 1.5 mL of 0.1% Formic Acid in water. Mechanistic note: This highly aqueous, acidic dilution reduces the organic content (preventing analyte breakthrough during SPE loading) and ensures the morpholine nitrogen of isophenmetrazine is fully protonated.

Step 3: Solid-Phase Extraction (MCX)

  • Condition: Pass 1 mL MeOH, followed by 1 mL 0.1% FA in water through the MCX cartridge.

  • Load: Apply the diluted supernatant at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove water-soluble endogenous compounds.

  • Wash 2 (Organic): Pass 1 mL of MeOH to remove neutral/acidic lipids and phospholipids.

  • Dry: Apply maximum vacuum (>-10 inHg) for 5 minutes.

  • Elute: Elute the target analytes with 1 mL of 5% NH₄OH in MeOH. Mechanistic note: The high pH neutralizes the amine, breaking the ionic bond with the sulfonic acid sorbent.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in water) and transfer to an autosampler vial.

SPE_Workflow A Whole Blood Sample (200 µL) B Add Internal Standard (Phenmetrazine-d5) A->B C Protein Precipitation (Ice-cold Acetonitrile) B->C D Centrifugation (10,000 x g, 10 min) C->D E Supernatant Dilution (with 0.1% Formic Acid) D->E F Mixed-Mode Cation Exchange (MCX SPE Cartridge) E->F G Wash Steps (2% FA & Methanol) F->G H Elution (5% NH4OH in Methanol) G->H I Evaporation & Reconstitution (Mobile Phase A) H->I J LC-MS/MS Analysis I->J

Step-by-step MCX solid-phase extraction workflow for isophenmetrazine in whole blood.

LC-MS/MS Analytical Conditions

Chromatographic Parameters
  • Column: Biphenyl (100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 40% B

    • 4.0 - 5.0 min: Linear ramp to 95% B (Column Wash)

    • 5.0 - 6.5 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The precursor ion for isophenmetrazine is the protonated molecule [M+H]+ at m/z 178.1. Collision-induced dissociation (CID) yields characteristic fragment ions used for quantification and qualification[2].

MRM_Logic Precursor Precursor Ion [M+H]+ m/z 178.1 Frag1 Quantifier Ion m/z 105.1 (Phenylalkyl cation) Precursor->Frag1 CE: 20 eV Frag2 Qualifier Ion m/z 71.1 (Morpholine ring fragment) Precursor->Frag2 CE: 25 eV Frag3 Qualifier Ion m/z 133.1 (Loss of C2H7N) Precursor->Frag3 CE: 15 eV

Proposed CID fragmentation pathways and MRM logic for isophenmetrazine.

Table 1: MRM Transitions and MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Isophenmetrazine 178.1105.15020Quantifier
Isophenmetrazine 178.171.15025Qualifier 1
Isophenmetrazine 178.1133.15015Qualifier 2
Phenmetrazine-d5 (IS) 183.1110.15020IS Quantifier
Phenmetrazine-d5 (IS) 183.176.15025IS Qualifier

Method Validation Parameters

The method was validated in accordance with standard forensic toxicology guidelines (e.g., ANSI/ASB Standard 036). The rigorous MCX clean-up ensures that matrix effects (ion suppression/enhancement) are kept strictly below 15%, which is critical for maintaining the trustworthiness of the assay at low physiological concentrations.

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.5 ng/mLS/N 3:1
Limit of Quantification (LOQ) 1.0 ng/mLS/N 10:1, Bias ±20%
Intra-day Precision (%CV) 4.2% – 7.5% 15% (at 3 QC levels)
Inter-day Precision (%CV) 5.8% – 9.2% 15% (at 3 QC levels)
Accuracy (%Bias) ± 8.0% ± 15%
Extraction Recovery 88.5%Consistent across QC levels
Matrix Effect (Ion Suppression) -9.4% ± 15%

Note: Matrix effects were evaluated by comparing the peak area of isophenmetrazine spiked into post-extracted blank whole blood versus the peak area of the analyte in neat solvent. The negative value indicates minor ion suppression, which is effectively normalized by the stable-isotope labeled internal standard.

References

  • Davidsen, A., Mardal, M., Linnet, K., & Dalsgaard, P. W. (2020). How to perform spectrum-based LC-HR-MS screening for more than 1,000 NPS with HighResNPS consensus fragment ions. PLOS ONE, 15(11), e0242224.[Link]

  • Awuchi, C. G., Aja, P. M., Mitaki, N. B., Morya, S., Amagwula, I. O., Echeta, C. K., & Igwe, V. S. (2023). New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-Based Solutions. Journal of Chemistry, 2023, 5852315.[Link]

Sources

Application

Application Note: GC-MS Electron Ionization Mass Spectrometry of Isophenmetrazine Hydrochloride – Structural Elucidation and Analytical Protocols

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Advanced Protocol & Application Note Introduction & Analytical Challenges Isophenmetrazine (5-methyl-2-phenylmo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Advanced Protocol & Application Note

Introduction & Analytical Challenges

Isophenmetrazine (5-methyl-2-phenylmorpholine) is a synthetic stimulant belonging to the morpholine class of new psychoactive substances (NPS)[1]. As clandestine chemistry continuously modifies phenethylamine and morpholine backbones to evade international regulatory frameworks, forensic and clinical laboratories must rely on highly specific analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to accurately identify these emerging threats[2].

The primary analytical challenge in identifying isophenmetrazine is differentiating it from its internationally controlled structural isomer, phenmetrazine (3-methyl-2-phenylmorpholine). Because both compounds share the exact same molecular formula (C11H15NO) and molecular weight (177.24 g/mol )[3], high-resolution mass spectrometry alone cannot easily differentiate them without tandem fragmentation[1]. Therefore, chromatographic retention time and distinct electron ionization (EI) fragmentation patterns serve as the definitive means of structural elucidation in standard GC-MS workflows.

Mechanistic Insights: EI-MS Fragmentation Causality

In standard electron ionization (EI) at 70 eV, the molecular ion of isophenmetrazine is observed at m/z 177[4]. The divergence in the fragmentation cascade between isophenmetrazine and phenmetrazine is fundamentally driven by the thermodynamics of carbocation and radical stability during the cleavage of the morpholine ring.

  • Phenmetrazine (3-methyl): The base peak is typically m/z 71. Alpha-cleavage and subsequent morpholine ring opening (cleavage of C2-C3 and O1-C6 bonds) yields a highly abundant nitrogen-containing fragment. This pathway is thermodynamically favored because the methyl group at the C3 position stabilizes the resulting secondary radical/cation.

  • Isophenmetrazine (5-methyl): The base peak shifts dramatically to m/z 104 [4]. In this isomer, the C3 position is an unsubstituted primary carbon (CH2). Cleavage of the C2-C3 and O1-C6 bonds would result in a highly unstable primary radical/cation on the nitrogenous fragment. Consequently, charge retention is forced onto the aromatic portion of the molecule. Cleavage of the O1-C2 and C3-N4 bonds expels the neutral amine fragment, leaving the highly conjugated and stable styrene radical cation ( ) at m/z 104, which dominates the spectrum[4].

  • Diagnostic Loss of Formaldehyde: Another critical diagnostic ion for isophenmetrazine is m/z 147 [4]. This represents a loss of 30 Da ( ) from the molecular ion. The expulsion of formaldehyde is a highly characteristic rearrangement for morpholines possessing an unsubstituted C6 position adjacent to the ether oxygen.

Data Presentation: Quantitative Summaries

Table 1: Comparative EI-MS Fragmentation (Isophenmetrazine vs. Phenmetrazine)
CompoundSubstitutionMolecular Ion ( )Base PeakKey Diagnostic Ions
Isophenmetrazine 5-methylm/z 177m/z 104 m/z 147, m/z 105
Phenmetrazine 3-methylm/z 177m/z 71 m/z 118, m/z 105
Table 2: Recommended GC-MS Instrumental Parameters
ParameterSetting / Value
Column HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), Constant flow at 1.0 mL/min
Injection Mode Split 1:20 (or Splitless for trace analysis), 1.0 µL volume
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Source Electron Ionization (EI), 70 eV, Source Temp: 230 °C
Acquisition Mode Full Scan (m/z 40 - 400)

Experimental Protocol: Free-Basing and GC-MS Preparation

Isophenmetrazine is typically encountered as a hydrochloride (HCl) salt. Direct injection of amine salts into a GC inlet leads to thermal degradation, poor peak shape, and active site adsorption[5]. The salt must be converted to its volatile free base form via Liquid-Liquid Extraction (LLE) prior to analysis.

Self-Validating System Suitability: To ensure the protocol is self-validating, a blank extraction (deionized water substituted for the sample) must be processed in parallel to rule out solvent or plasticizer contamination. Additionally, an internal standard (e.g., diphenylamine or a deuterated analog) should be spiked into the initial sample matrix at 10 µg/mL to mathematically validate extraction recovery and verify autosampler injection reproducibility[2].

Step-by-Step Methodology
  • Alkalinization: Transfer 1.0 mg of isophenmetrazine hydrochloride standard (or 1.0 mL of homogenized liquid sample) into a silanized glass centrifuge tube. Add 0.5 mL of 1.0 M NaOH to adjust the pH to > 10. This deprotonates the amine, converting the hydrophilic salt into the lipophilic free base[2].

  • Internal Standard Addition: Spike the solution with 10 µL of the internal standard solution (1.0 mg/mL).

  • Extraction: Add 2.0 mL of LC-MS grade ethyl acetate (or hexane) to the tube[2].

  • Partitioning: Vortex the mixture vigorously for 2 minutes to ensure maximum mass transfer. Centrifuge at 3000 rpm for 5 minutes to achieve a sharp phase separation.

  • Recovery & Drying: Carefully transfer the upper organic layer using a Pasteur pipette into a clean glass vial containing ~50 mg of anhydrous sodium sulfate ( ). Swirl gently and let sit for 2 minutes to remove residual aqueous micro-droplets.

  • Concentration: Transfer the dried organic layer to a new vial and evaporate the solvent to dryness under a gentle stream of high-purity nitrogen at 35 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of pure ethyl acetate. Transfer the solution to an autosampler vial equipped with a glass micro-insert for immediate GC-MS analysis.

(Note: If peak tailing persists due to active sites in the GC liner, chemical derivatization using acylation reagents like PFPA or silylation reagents like BSTFA can be employed to block the secondary amine[5].)

Mandatory Visualization: Fragmentation Pathway

G M Isophenmetrazine Radical Cation [M]⁺• m/z 177 F147 Fragment m/z 147 [M - CH2O]⁺• M->F147 - CH2O (30 Da) Alpha-cleavage at C6 F104 Fragment m/z 104 (Base Peak) [C8H8]⁺• M->F104 - C3H7NO (73 Da) Morpholine ring cleavage F105 Fragment m/z 105 [C8H9]⁺ M->F105 - C3H6NO (72 Da) Hydrogen transfer

Figure 1: Proposed electron ionization (EI) mass spectral fragmentation pathway of isophenmetrazine.

Sources

Method

Application Note: High-Resolution Chiral Separation of Isophenmetrazine Hydrochloride Enantiomers

An Application Note for Drug Development Professionals **Abstract This document provides a comprehensive technical guide with detailed protocols for the chiral separation of isophenmetrazine hydrochloride enantiomers. Is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

**Abstract

This document provides a comprehensive technical guide with detailed protocols for the chiral separation of isophenmetrazine hydrochloride enantiomers. Isophenmetrazine, a structural isomer of the well-known stimulant phenmetrazine, possesses two chiral centers, making the isolation and analysis of its individual stereoisomers critical for pharmacological and toxicological assessment.[1] This guide outlines three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We delve into the causality behind methodological choices, provide step-by-step protocols, and present comparative data to guide researchers in selecting the optimal method for their specific analytical or preparative needs.

Introduction: The Imperative of Chiral Separation for Isophenmetrazine

Isophenmetrazine (5-methyl-2-phenylmorpholine) is a designer drug and a derivative of phenmetrazine.[2] Like many pharmacologically active compounds, it is chiral. The three-dimensional arrangement of atoms in enantiomers, which are non-superimposable mirror images, can lead to significant differences in their interaction with chiral biological systems like receptors and enzymes.[3] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse or toxic effects.[4] Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers in drug development.[5][6]

This application note addresses the need for reliable methods to separate and quantify the enantiomers of isophenmetrazine hydrochloride. We will explore direct separation approaches using chiral stationary phases (CSPs) in HPLC and SFC, and the use of chiral selectors in CE.[5][7] The protocols are designed to be self-validating and are grounded in established chromatographic and electrophoretic principles.

Isophenmetrazine Hydrochloride: Key Properties

Property Value
Chemical Formula C₁₁H₁₅NO · HCl
Molecular Weight 177.24 g/mol (free base)[2]
Structure 5-methyl-2-phenylmorpholine
Chiral Centers Two

| Salt Form | Hydrochloride (enhances water solubility) |

Fundamental Principle: Chiral Recognition

The basis of chiral separation in chromatography lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP).[8] The most widely accepted model for this interaction is the "three-point interaction" theory, which posits that for stable diastereomeric complexes to form between the analyte and the CSP, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance).[9] One enantiomer will form a more stable complex with the CSP, resulting in a longer retention time and thus enabling separation.[6] In capillary electrophoresis, a similar principle applies, where a chiral selector in the background electrolyte forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[10]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for enantiomeric separation, widely used in the pharmaceutical industry.[11] The selection of the appropriate CSP is the most critical step in method development.[5] Polysaccharide-based CSPs (derivatives of cellulose and amylose) are particularly effective for a broad range of chiral compounds and serve as an excellent starting point for isophenmetrazine.[6][12]

Causality of Experimental Choices:
  • Column: Polysaccharide-based columns like Chiralpak® and Chiralcel® offer a wide range of selectivities through various interaction mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.[6] Screening several of these columns is an efficient strategy.

  • Mobile Phase:

    • Normal Phase (NP): Heptane/alkane mobile phases with alcohol modifiers (isopropanol or ethanol) are typically the first choice for polysaccharide CSPs. This mode often provides the best selectivity due to the prevalence of hydrogen bonding interactions.[5]

    • Additives: Isophenmetrazine is a basic compound. To prevent peak tailing caused by interactions with residual silanols on the silica support, a small amount of a basic additive like diethylamine (DEA) is added to the mobile phase to improve peak shape and efficiency.

Experimental Protocol: HPLC Column Screening
  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve isophenmetrazine hydrochloride reference standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Column Screening: Screen the following columns in parallel or sequentially.

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chromatographic Conditions:

    • Mobile Phase: Heptane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (based on the phenyl chromophore).[13]

    • Injection Volume: 5 µL.

  • Data Analysis: For each column, calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the two enantiomeric peaks. A resolution of Rs ≥ 1.5 indicates baseline separation.

Expected Results & Data Presentation
ColumnRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Comments
Chiralpak® IA 5.86.91.252.1Good baseline separation. Promising candidate.
Chiralpak® ID 7.27.51.060.8Poor resolution. Not ideal under these conditions.
Chiralcel® OD-H 8.19.11.151.6Baseline separation achieved. Viable alternative.
(Note: Data are illustrative examples based on typical performance for phenyl-containing amines.)
Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_start Input cluster_screening Phase 1: Column Screening cluster_optimization Phase 2: Optimization cluster_end Output start Racemic Isophenmetrazine HCl screen Screen Multiple CSPs (IA, ID, OD-H) Mobile Phase: Heptane/IPA/DEA (80:20:0.1) start->screen Inject Sample opt Select Best Column (e.g., IA) Optimize Mobile Phase - Adjust % IPA for retention - Test other alcohols (EtOH) - Vary temperature screen->opt Evaluate Rs, α (Rs < 1.5?) end_node Validated Chiral Separation Method (Rs > 1.5) screen->end_node (Rs ≥ 1.5) opt->end_node Finalize Conditions SFC_Workflow cluster_start Input cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_end Output start Racemic Isophenmetrazine HCl in Methanol screen Screen CSPs (IA, ID, OD-H) Mobile Phase: CO2 + MeOH/DEA Use rapid gradient (5-40%) start->screen Inject Sample opt Select Best Column/Co-solvent Optimize Isocratic % Modifier Fine-tune BPR & Temperature screen->opt Identify 'Hits' end_node Fast, Green, Validated SFC Method (Rs > 1.5) opt->end_node Finalize Conditions CE_Workflow cluster_start Input cluster_screening Phase 1: Selector Screening cluster_optimization Phase 2: Optimization cluster_end Output start Racemic Isophenmetrazine HCl in Water screen Screen Chiral Selectors - Neutral CD (HP-β-CD) - Anionic CD (S-β-CD) BGE: 50mM Phosphate pH 2.5 start->screen Inject Sample opt Select Best Selector (e.g., S-β-CD) Optimize Selector Concentration Adjust BGE pH & Voltage screen->opt Evaluate Resolution end_node High-Efficiency Validated CE Method (Rs > 1.5) opt->end_node Finalize Conditions

Caption: CE method development workflow for isophenmetrazine.

Method Comparison and Strategic Selection

The choice between HPLC, SFC, and CE depends on the specific goals of the analysis.

FeatureChiral HPLCChiral SFCChiral CE
Speed Moderate to Fast (UHPLC)Fastest Fast
Solvent Consumption High (especially NP)Lowest (Green) Very Low
Scalability (Preparative) Well-establishedExcellent Analytical scale only
Method Development Systematic, can be time-consumingFast, efficient screeningFast, requires selector screening
Sample Requirement µL injections (mg/mL conc.)µL injections (mg/mL conc.)nL injections (µg/mL-mg/mL conc.)
Best For... Robust QC, preparative workHigh-throughput screening, prep Early development, limited sample

Recommendation:

  • For high-throughput screening and preparative-scale purification , SFC is the superior choice due to its speed, efficiency, and reduced solvent waste.

  • [14][15] For routine quality control (QC) in a lab with existing HPLC instrumentation , HPLC provides robust and reliable methods.

  • [16] For analysis of minute quantities of sample or in an orthogonal method validation, CE offers unparalleled efficiency and low consumption.

The enantiomers of isophenmetrazine hydrochloride can be successfully resolved using chiral HPLC, SFC, and CE. This guide provides robust starting protocols for each technique, grounded in the principles of chiral recognition. Polysaccharide-based stationary phases are highly effective for chromatographic separations (HPLC and SFC), while charged cyclodextrins are powerful chiral selectors for CE. By following the systematic workflows presented, researchers can efficiently develop and validate a separation method tailored to their specific requirements, whether for analytical quantification or preparative isolation, ensuring the stereochemical integrity of their research and development programs.

References
  • Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12945120, Isophenmetrazine. PubChem. Available at: [Link]

  • Knavs, M., et al. (2021). Supercritical fluid chromatography for milligram preparation of enantiomers. Journal of Chromatography A. Available at: [Link]

  • Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Said, R. (2015). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Koppenhoefer, B., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available at: [Link]

  • Al-Ghananaeem, A. A., & El-Gendy, M. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Aboul-Enein, H. Y. (2018). Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. University of Canberra Research Portal. Available at: [Link]

  • Zhang, T., et al. (2022). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Fanali, S. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A. Available at: [Link]

  • NIST (2021). Phenmetrazine. NIST Chemistry WebBook. Available at: [Link]

  • Zhang, T., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • See, H. H., & Sultana, N. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules. Available at: [Link]

  • Bio-Rad Laboratories (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • de la Guardia, M., & Armenta, S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Shimadzu Corporation (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Scriba, G. K. E., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Available at: [Link]

  • Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Bhaskar, R. (2008). Enantioseparation of Chiral Drugs – An Overview. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. Available at: [Link]

  • Ahmed, A. O., & Ali, A. S. (2022). A review of various analytical methods of promethazine hydrochloride. Global Scientific Journals. Available at: [Link]

  • Lo, Y. C., et al. (2021). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. Available at: [Link]

  • Polásek, M., et al. (2005). Determination of promethazine hydrochloride in pharmaceuticals by capillary isotachophoresis. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • Antal, I. (Ed.). (2014). Chiral Separations: Methods and Protocols. ResearchGate. Available at: [Link]

  • Shimadzu Corporation (2017). Analysis and evaluation of chiral drugs in biological samples. Secrets of Science. Available at: [Link]

  • Huizer, H. (1983). Comparative gas chromatographic analysis of narcotics. III. Phenmetrazine hydrochloride. Journal of Forensic Sciences. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4762, Phenmetrazine. PubChem. Available at: [Link]

  • Agilent Technologies (2018). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent Technologies. Available at: [Link]

  • Wikipedia contributors. (2024). Chiral drugs. Wikipedia. Available at: [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. RSC Advances. Available at: [Link]

Sources

Application

In vivo dosing formulations for isophenmetrazine hydrochloride behavioral assays

Application Note & Protocol Guide Introduction: The Critical Role of Formulation in Behavioral Pharmacology Isophenmetrazine is a substituted phenmetrazine analog investigated for its psychostimulant properties. As a res...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Introduction: The Critical Role of Formulation in Behavioral Pharmacology

Isophenmetrazine is a substituted phenmetrazine analog investigated for its psychostimulant properties. As a research chemical, understanding its in vivo effects on behavior is paramount. The compound primarily acts as a norepinephrine-dopamine releasing agent (NDRA), making it a subject of interest in studies of motivation, reward, and locomotor activity. The reproducibility and validity of data derived from behavioral assays, such as locomotor activity monitoring, drug discrimination, and conditioned place preference, are critically dependent on the integrity of the drug formulation administered to the animal models.

An improperly prepared formulation can lead to significant experimental artifacts, including poor drug exposure, inconsistent bioavailability, and localized irritation at the injection site, all of which can confound behavioral readouts. This guide provides a detailed framework for the preparation, validation, and administration of isophenmetrazine hydrochloride (HCl) for use in rodent behavioral assays, emphasizing the scientific rationale behind each step to ensure data quality and reproducibility.

Core Principles: A Rationale-Driven Approach to Formulation

The selection of a vehicle and preparation method is not a trivial step but a critical experimental parameter. The primary goal is to deliver a precise, known dose of the active compound in a physiologically compatible manner.

2.1 Vehicle Selection: Balancing Solubility and Biocompatibility Isophenmetrazine hydrochloride, as a salt, is generally expected to have good aqueous solubility. However, the final concentration required for a dose-response study may push the limits of simple saline solutions.

  • Physiological Saline (0.9% NaCl): This is the preferred starting point and the most common vehicle for water-soluble compounds. It is isotonic, minimizing osmotic stress and irritation at the injection site.

  • Sterile Water: While usable, it is hypotonic and can cause cell lysis and pain upon injection, particularly for intraperitoneal (IP) routes. It is generally recommended to use saline unless there is a specific reason related to solubility.

  • Co-solvents & Surfactants (e.g., Tween 80, PEG 400): These are generally not required for a hydrochloride salt like isophenmetrazine unless very high concentrations are needed that exceed its aqueous solubility. If used, their concentration should be kept to a minimum (e.g., <5% for Tween 80) as they can have their own biological and behavioral effects.

  • Cyclodextrins (e.g., HP-β-CD): Hydroxypropyl-beta-cyclodextrin can be used to enhance the solubility of less soluble compounds by forming inclusion complexes. For a presumably soluble salt like isophenmetrazine HCl, this is likely an unnecessary complication but remains a viable option if solubility issues arise.

2.2 The Importance of pH and Stability The pH of the final formulation should be close to physiological pH (7.2-7.4) to prevent pain and tissue damage upon injection. Isophenmetrazine HCl in solution will likely create a slightly acidic environment. For most acute studies, minor deviations are acceptable, but for chronic dosing, pH adjustment with dilute NaOH or HCl may be necessary. Always check the stability of the compound after pH adjustment. Formulations should be prepared fresh daily unless stability data proves otherwise.

2.3 Route of Administration: Pharmacokinetic Considerations The choice of administration route directly impacts the onset, duration, and peak concentration of the drug, which in turn shapes the behavioral response.

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, leading to rapid absorption and higher bioavailability. This is common for psychostimulant studies where a sharp peak in drug concentration is desired to elicit a robust behavioral response.

  • Oral Gavage (PO): Subjects the compound to the gastrointestinal tract and first-pass metabolism in the liver. This typically results in a slower onset and lower peak concentration compared to IP injection. This route may be chosen to model human oral consumption.

The following diagram illustrates the decision-making workflow for formulation and administration.

G cluster_prep Phase 1: Formulation & Preparation cluster_admin Phase 2: Administration & Assay compound Isophenmetrazine HCl Powder solubility Determine Target Dose (e.g., 10 mg/kg) compound->solubility vehicle Select Vehicle (Start with 0.9% Saline) solubility->vehicle dissolve Dissolve & Vortex vehicle->dissolve qc QC Check: - Clear Solution? - pH Check (optional) dissolve->qc qc->vehicle Insoluble (Try new vehicle) route Choose Route (IP or PO) qc->route Formulation OK ip_admin IP Injection route->ip_admin po_admin Oral Gavage route->po_admin assay Behavioral Assay (e.g., Locomotor Activity) ip_admin->assay po_admin->assay data Data Collection & Analysis assay->data

Caption: Experimental workflow from formulation to behavioral data analysis.

Materials & Equipment

  • Isophenmetrazine Hydrochloride (verify purity and source)

  • Sterile 0.9% Sodium Chloride (Saline), injectable grade

  • Sterile Water for Injection

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile, disposable syringes (1 mL)

  • Sterile needles (e.g., 25-27 gauge for IP injection)

  • Animal gavage needles (for oral administration)

  • Vortex mixer

  • pH meter or pH strips (optional)

  • Sterile 0.22 µm syringe filters (optional, for ensuring sterility)

Protocol 1: Standard Saline-Based Formulation for IP Injection

This protocol describes the preparation of a 1 mg/mL solution, suitable for administering doses from 1 to 10 mg/kg in mice, assuming a standard dosing volume of 10 mL/kg.

Rationale: This is the simplest and most common formulation. Its success relies on the compound's sufficient solubility in saline at the desired concentration.

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the total volume of dosing solution needed. For example, for 10 mice receiving a 10 mL/kg dose (assuming average mouse weight of 25 g), you need:

    • Volume per mouse = 0.025 kg * 10 mL/kg = 0.25 mL

    • Total volume = 10 mice * 0.25 mL/mouse = 2.5 mL

    • Always prepare an excess (e.g., 5 mL) to account for hub loss.

    • Mass needed = 1 mg/mL * 5 mL = 5 mg

  • Weighing: Carefully weigh out 5.0 mg of Isophenmetrazine HCl using an analytical balance and transfer it to a sterile 15 mL conical tube.

  • Solubilization: Add 5 mL of sterile 0.9% saline to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. The goal is complete dissolution.

  • Quality Control: Visually inspect the solution against a dark background. It must be a clear, particulate-free liquid. If particulates are present, sonication in a bath sonicator for 5-10 minutes may aid dissolution. If the solution remains cloudy, the concentration may be too high for this vehicle.

  • Administration:

    • Draw up the calculated volume (e.g., 0.25 mL for a 25 g mouse for a 10 mg/kg dose) into a 1 mL syringe fitted with a 27G needle.

    • Administer via intraperitoneal injection following institutionally approved animal handling protocols.

Protocol 2: Oral Gavage (PO) Formulation and Administration

The formulation preparation is identical to Protocol 1, but the administration technique differs significantly. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.

Rationale: Oral gavage is used to ensure the entire dose is delivered to the stomach, providing a more controlled method of oral administration than adding the drug to drinking water.

Step-by-Step Methodology:

  • Prepare Formulation: Follow steps 1-5 from Protocol 1 to prepare the dosing solution (e.g., 1 mg/mL in saline).

  • Select Gavage Needle: Choose a gavage needle appropriate for the size of the animal (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).

  • Measure and Load: Attach the gavage needle to a 1 mL syringe and draw up the required volume. Ensure there are no air bubbles.

  • Animal Restraint: Properly restrain the mouse according to IACUC-approved procedures to ensure its head and body are held securely and straight.

  • Administration:

    • Gently insert the gavage needle into the side of the mouth, allowing it to slide along the roof of the mouth and down the esophagus. There should be no resistance.

    • If resistance is felt, you may be in the trachea. Withdraw immediately and restart.

    • Once the needle is properly positioned in the stomach, depress the plunger slowly and steadily to deliver the solution.

    • Withdraw the needle smoothly and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Data Summary & Formulation Parameters

The following table summarizes key parameters for the described formulations.

ParameterFormulation 1 (IP)Formulation 2 (PO)Key Consideration
Compound Isophenmetrazine HClIsophenmetrazine HClEnsure high purity (>98%)
Vehicle 0.9% NaCl (Sterile Saline)0.9% NaCl (Sterile Saline)Isotonic and physiologically compatible
Concentration Example: 1.0 mg/mLExample: 1.0 mg/mLMust be below solubility limit; verify
Dosing Volume 5-10 mL/kg5-10 mL/kgStandard for mice; adjust for rats
Route Intraperitoneal (IP)Oral Gavage (PO)Affects PK/PD profile
Appearance Clear, colorless solutionClear, colorless solutionMust be free of particulates
Storage Prepare fresh dailyPrepare fresh dailyAvoid degradation; do not store in solution

Troubleshooting Common Issues

  • Problem: The compound does not fully dissolve in saline.

    • Solution 1: Gently warm the solution (to ~37°C) and sonicate. Some compounds are more soluble at slightly higher temperatures.

    • Solution 2: The desired concentration exceeds the solubility limit. You must either lower the concentration (and increase the dosing volume, if possible) or switch to a more complex vehicle (e.g., one containing a small percentage of a solubilizing agent like HP-β-CD), though this adds complexity.

  • Problem: Animal shows signs of distress or irritation post-injection.

    • Solution 1: Check the pH of your solution. If it is highly acidic, adjust it closer to neutral (pH 7.0-7.4) with dilute NaOH.

    • Solution 2: Ensure your vehicle is isotonic (0.9% saline). Using water can cause pain.

    • Solution 3: Review your injection technique to ensure it is correct and minimally invasive.

References

  • Rothman, R. B., et al. (2005). Evidence for psychostimulant-like behavioral effects of brasofensine, a high-affinity dopamine transporter inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Blough, B. E., et al. (2014). Phenylmorpholines and analogues as norepinephrine-dopamine releasers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gaukroger, K. (2005). Formulation of compounds for in vivo studies. University of Nottingham. [Link]

  • Gad, S. C., et al. (2006). Non-clinical vehicle use in studies by pharmaceutical companies: a survey. International Journal of Toxicology. [Link]

  • Jain, A. S., et al. (2011). Critical factors in developing cyclodextrin-based formulations. Pharmaceutical Development and Technology. [Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Isophenmetrazine Hydrochloride Cross-reactivity in Amphetamine ELISA Screens

This guide provides an in-depth analysis of the potential cross-reactivity of isophenmetrazine hydrochloride in commercially available enzyme-linked immunosorbent assay (ELISA) kits designed for the detection of amphetam...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the potential cross-reactivity of isophenmetrazine hydrochloride in commercially available enzyme-linked immunosorbent assay (ELISA) kits designed for the detection of amphetamines. As the landscape of novel psychoactive substances (NPS) continues to evolve, understanding the limitations and specificities of preliminary screening tools is paramount for researchers, clinicians, and forensic toxicologists. This document offers a technical comparison, supporting experimental frameworks, and actionable insights to ensure data integrity in drug screening programs.

The Analytical Challenge: Structural Analogs and Immunoassay Specificity

Immunoassays, particularly ELISA, are the workhorses of high-throughput drug screening due to their speed, sensitivity, and cost-effectiveness. These assays rely on the principle of competitive binding, where an antibody specific to a target analyte (e.g., amphetamine) is used. However, the specificity of these antibodies is not absolute. Compounds with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to a "false-positive" result. This phenomenon, known as cross-reactivity, is a significant challenge, especially with the proliferation of designer drugs that are often structural derivatives of controlled substances.

Isophenmetrazine, a substituted phenethylamine and a structural analog of phenmetrazine, is one such compound that presents a potential challenge for amphetamine immunoassays. Its structural similarity to amphetamine warrants a thorough investigation of its cross-reactivity profile.

Molecular Comparison: Isophenmetrazine vs. Amphetamine

The potential for cross-reactivity is rooted in the molecular structures of the compounds . An antibody developed to recognize the core amphetamine structure may also bind to other molecules that share key structural features.

Amphetamine (C9H13N) is a primary amine with a core phenethylamine structure.[1][2] Its IUPAC name is 1-phenylpropan-2-amine.[1] The key features recognized by antibodies in ELISA kits are the phenyl ring and the propyl-amine side chain.

Isophenmetrazine (C11H15NO) is a substituted phenylmorpholine.[3][4] While it also contains the core phenethylamine skeleton, the amine is part of a morpholine ring structure. This ring adds steric bulk and alters the chemical properties compared to the simple primary amine of amphetamine.

Caption: Chemical structures of Amphetamine and Isophenmetrazine.

The structural differences, particularly the secondary amine within a morpholine ring in isophenmetrazine versus the primary amine in amphetamine, are significant. However, the shared phenethylamine backbone is the primary reason for potential cross-reactivity.

Principles of Competitive Amphetamine ELISA

To understand cross-reactivity, one must first understand the assay mechanism. Most amphetamine ELISA kits operate on the principle of competitive binding.[5][6]

  • Antibody Coating: Microplate wells are coated with antibodies specific to amphetamine.

  • Competition: The sample (e.g., urine, blood) is added to the wells along with a fixed amount of enzyme-labeled amphetamine (conjugate). Any amphetamine present in the sample competes with the enzyme-labeled amphetamine for the limited number of antibody binding sites.

  • Washing: The wells are washed to remove any unbound material.

  • Substrate Addition: A chromogenic substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Signal Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of amphetamine in the original sample. A high concentration of amphetamine in the sample leads to less bound conjugate and therefore a weaker color signal.

ELISA_Workflow cluster_well Microplate Well cluster_sample Sample + Reagents cluster_result Result Interpretation Ab Anti-Amphetamine Antibody HighSignal Strong Color Signal = Low Amphetamine Ab->HighSignal If mostly conjugate binds LowSignal Weak Color Signal = High Amphetamine Ab->LowSignal If mostly sample drug binds Amp Amphetamine (from sample) Amp->Ab Competes with Conj Enzyme-Labeled Amphetamine Conj->Ab Binds to CrossReactivity_Logic Antibody Antibody Binding Site PositiveResult Positive Result (Signal Inhibition) Antibody->PositiveResult Amphetamine Amphetamine (Target Analyte) Amphetamine->Antibody High Affinity Binding Isophenmetrazine Isophenmetrazine (Cross-Reactant) Isophenmetrazine->Antibody Low Affinity Binding (due to structural similarity)

Caption: Mechanism of cross-reactivity leading to a potential false positive.

Implications and Best Practices for Researchers

The potential for isophenmetrazine to cross-react with amphetamine ELISA screens has significant implications:

  • Risk of False Positives: In forensic or clinical settings, a positive screening result triggered by isophenmetrazine could be misinterpreted as amphetamine use. This underscores the fundamental principle that immunoassays are screening tests only. [5]* Confirmatory Testing is Essential: All presumptive positive results from an ELISA screen must be confirmed by a more specific, secondary method. [7]Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for confirmation. These methods separate compounds based on their physical properties and identify them based on their unique mass fragmentation patterns, eliminating any ambiguity from cross-reactivity.

  • Kit Selection: The degree of cross-reactivity can vary significantly between different manufacturers' ELISA kits due to variations in the antibodies used. It is crucial to review the cross-reactivity data provided in the kit's product insert and, if a specific compound like isophenmetrazine is a concern, to perform an in-house validation as described above.

Conclusion

Isophenmetrazine hydrochloride possesses sufficient structural similarity to the phenethylamine core of amphetamine to present a tangible risk of cross-reactivity in amphetamine ELISA screens. While the affinity of binding is likely to be significantly lower than that for amphetamine itself, high concentrations of isophenmetrazine in a sample could produce a presumptive positive result. This guide demonstrates the importance of understanding the principles of immunoassay, the molecular basis for cross-reactivity, and the absolute necessity of confirmatory testing. By employing rigorous, self-validating experimental protocols, researchers and clinicians can navigate the complexities of NPS interference and ensure the accuracy and reliability of their drug testing results.

References

  • Amphetamine ELISA Kit Principle . Source: ABLE BIOSCIENCES. [Link]

  • Amphetamine Direct ELISA Technical Bulletin . Source: Eagle Biosciences. [Link]

  • What Is Amphetamine? . Source: ReAgent Chemicals. [Link]

  • Understanding cross-reactivity in immunoassay drug screening . Source: Siemens Healthineers. [Link]

  • Amphetamine PubChem CID 3007 . Source: National Center for Biotechnology Information, PubChem. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful? . Source: CUSABIO. [Link]

  • Cross-reactivity . Source: Wikipedia. [Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation . Source: Cordant Health Solutions. [Link]

  • Amphetamine drug profile . Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • ELISA Detection of 30 New Amphetamine Designer Drugs . Source: Journal of Analytical Toxicology via Oxford Academic. [Link]

  • Amphetamines in hair by enzyme-linked immunosorbent assay . Source: PubMed, National Center for Biotechnology Information. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges . Source: Bio-Rad Antibodies. [Link]

  • Amphetamine Forensic ELISA Kit . Source: Neogen. [Link]

  • Isophenmetrazine PubChem CID 12945120 . Source: National Center for Biotechnology Information, PubChem. [Link]

  • Phenmetrazine . Source: Wikipedia. [Link]

Sources

Comparative

A Comparative Analysis of Monoamine Transporter Affinity: Isophenmetrazine Hydrochloride vs. 3-Fluorophenmetrazine (3-FPM)

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction The phenmetrazine scaffold, a substituted phenylmorpholine, has served as a foundational structure for a range of psychoactive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The phenmetrazine scaffold, a substituted phenylmorpholine, has served as a foundational structure for a range of psychoactive compounds, historically including the anorectic agent phenmetrazine (Preludin®). Contemporary research and the emergence of new psychoactive substances (NPS) have led to the exploration of various structural analogues, each with a unique pharmacological profile at the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide provides a detailed comparative analysis of two such analogues: isophenmetrazine hydrochloride and 3-fluorophenmetrazine (3-FPM).

While 3-FPM has been pharmacologically characterized in the scientific literature, quantitative data for isophenmetrazine remains less accessible in the public domain. This guide will synthesize the available experimental data for 3-FPM and its parent compound, phenmetrazine, to provide a robust framework for comparison. We will also present a comprehensive, field-proven protocol for determining dopamine transporter affinity, offering a self-validating system for researchers to generate their own comparative data.

Chemical Structures

G cluster_isophenmetrazine Isophenmetrazine cluster_3fpm 3-Fluorophenmetrazine (3-FPM) node_iso node_iso node_3fpm node_3fpm

Figure 1: Chemical structures of Isophenmetrazine and 3-FPM.

Comparative Monoamine Transporter Affinity

A compound's affinity for monoamine transporters is a critical determinant of its neuropharmacological effects. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays, or by the half-maximal effective concentration (EC50) in neurotransmitter release assays. Lower values in these assays indicate a higher potency at the transporter.

The following table summarizes the available data for 3-FPM and its parent compound, phenmetrazine, to provide a comparative context.

CompoundTransporterAssay TypeValue (nM)Reference
3-Fluorophenmetrazine (3-FPM) DATRelease (EC50)43[2]
NETRelease (EC50)30[2]
SERTRelease (EC50)2558[2]
DATUptake Inhibition (IC50)< 2,500[1][3][4]
NETUptake Inhibition (IC50)< 2,500[1][3][4]
SERTUptake Inhibition (IC50)> 80,000[1][3][4]
Phenmetrazine DATRelease (EC50)87[5]
NETRelease (EC50)Not Reported
SERTRelease (EC50)> 10,000
DATUptake Inhibition (IC50)600[6]

Note: EC50 values for release and IC50 values for uptake inhibition are different measures of a compound's interaction with the transporter and are not directly interchangeable.

Discussion of Pharmacological Profiles

The data indicates that 3-FPM is a potent and selective norepinephrine-dopamine releasing agent, with significantly weaker activity at the serotonin transporter[2]. Its profile is characteristic of a classic psychostimulant. The high potency for norepinephrine and dopamine release suggests a mechanism of action similar to amphetamine-like substances[2].

Phenmetrazine, the parent compound, also demonstrates a preference for dopamine and norepinephrine transporters over the serotonin transporter[5][6]. The addition of a fluorine atom at the 3-position of the phenyl ring in 3-FPM appears to enhance its potency as a dopamine releaser compared to phenmetrazine[5].

While quantitative data for isophenmetrazine is lacking, its structural similarity to phenmetrazine suggests it is likely to interact with monoamine transporters. The "iso" designation refers to the stereochemical relationship between the methyl and phenyl groups on the morpholine ring. The precise impact of this stereoisomerism on transporter affinity would need to be determined experimentally.

Experimental Protocol: In Vitro Determination of Dopamine Transporter Affinity via Radioligand Binding Assay

To facilitate direct comparison and further research, we provide a detailed, self-validating protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the dopamine transporter. This protocol is based on established methodologies in the field.

Principle

This assay measures the ability of a test compound (e.g., isophenmetrazine or 3-FPM) to compete with a radiolabeled ligand for binding to the dopamine transporter in a sample of prepared brain tissue. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity[7].

Materials
  • Radioligand: [³H]WIN 35,428 (a high-affinity ligand for the dopamine transporter)

  • Test Compounds: Isophenmetrazine hydrochloride, 3-FPM

  • Tissue Source: Rat striatum (a brain region with high DAT density)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909)

  • Equipment:

    • Tissue homogenizer

    • Centrifuge

    • 96-well microplates

    • Filter harvester

    • Glass fiber filters (e.g., Whatman GF/C)

    • Scintillation counter and vials

    • Scintillation fluid

Workflow

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Dissect rat striatum p2 Homogenize in ice-cold buffer p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Resuspend and wash pellet p3->p4 p5 Determine protein concentration p4->p5 a2 Add membrane suspension to wells p5->a2 Aliquot membranes a1 Prepare serial dilutions of test compounds a3 Add test compound or vehicle a1->a3 a2->a3 a4 Add [³H]WIN 35,428 a3->a4 a5 Incubate at room temperature a4->a5 d1 Rapidly filter contents of wells a5->d1 Terminate incubation d2 Wash filters to remove unbound radioligand d1->d2 d3 Measure radioactivity with scintillation counter d2->d3 d4 Calculate specific binding d3->d4 d5 Generate competition curve to determine IC₅₀ d4->d5 d6 Calculate Kᵢ using Cheng-Prusoff equation d5->d6

Figure 2: Workflow for the in vitro DAT binding assay.

Step-by-Step Methodology
  • Preparation of Rat Striatal Membranes:

    • Humanely euthanize rats according to approved institutional protocols.

    • Rapidly dissect the striata on ice.

    • Homogenize the tissue in 20 volumes of ice-cold homogenization buffer using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and centrifuge again.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard method like the Bradford or BCA assay.

  • Competition Binding Assay:

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).

      • 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kd, e.g., 1-3 nM).

      • 50 µL of the prepared rat striatal membrane suspension (approximately 50-100 µg of protein).

    • Incubate the plates at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess GBR 12909) from the total binding (counts in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the transporter.

Conclusion

3-Fluorophenmetrazine demonstrates a clear pharmacological profile as a potent norepinephrine and dopamine releasing agent, with a significantly lower affinity for the serotonin transporter. This profile is consistent with its classification as a psychostimulant. While a direct quantitative comparison with isophenmetrazine is hampered by the lack of publicly available binding data for the latter, the provided experimental protocol offers a standardized method for researchers to determine these values. Such data would be invaluable for a more complete understanding of the structure-activity relationships within the phenmetrazine class of compounds and for predicting the pharmacological effects of emerging analogues. The elucidation of isophenmetrazine's monoamine transporter affinity profile is a critical step in characterizing its potential as a therapeutic agent or in understanding its abuse liability.

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Brandt, S. D. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
  • World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM).
  • Reeb, K. L., De-La-Garza, R., Gentry, W. B., & Dwoskin, L. P. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific reports, 6(1), 1-11.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • PsychonautWiki. (2024). 3-FPM. Retrieved from [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Decker, A. M., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 124, 149-157.
  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1403-1414.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Isophenmetrazine Hydrochloride: A Protocol for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Isophenmetrazine Hydrochloride in a laboratory setting. As a phenylmorpholine analog with potential classification as a co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Isophenmetrazine Hydrochloride in a laboratory setting. As a phenylmorpholine analog with potential classification as a controlled substance analog, Isophenmetrazine Hydrochloride requires rigorous disposal procedures that adhere to strict federal, state, and institutional regulations. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and field-proven safety practices.

The procedures outlined below are designed to ensure personnel safety, environmental protection, and full compliance with the U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) guidelines.

Hazard Identification and Essential Safety Precautions

Isophenmetrazine Hydrochloride is an analog of phenylmorpholine, intended for laboratory research use only.[1] Its parent compound, Phenmetrazine, is classified as a Schedule II controlled substance in the United States, indicating a high potential for abuse.[2] Therefore, Isophenmetrazine Hydrochloride must be handled with the assumption that it is a controlled substance analog, subject to the corresponding regulations.

While a specific Safety Data Sheet (SDS) for Isophenmetrazine Hydrochloride is not widely available, data from structurally similar compounds, such as Promethazine Hydrochloride and 3-Fluorophenmetrazine, indicate a consistent hazard profile.

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Acute Toxicity Harmful if swallowed.[3][4] Similar compounds may cause respiratory irritation.[5]Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat
Skin Irritation Causes skin irritation.[3][4][5]Chemical-resistant gloves (Nitrile), Lab coat
Eye Irritation Causes serious eye irritation.[3][4][5]Safety glasses with side shields or goggles
Environmental Toxic to aquatic life with long-lasting effects.[3][4]Not applicable (Procedural control)

All handling and disposal procedures should be performed within a certified chemical fume hood to minimize inhalation risk.

Regulatory Framework: DEA and EPA Compliance

The disposal of Isophenmetrazine Hydrochloride is governed by two primary federal agencies:

  • Drug Enforcement Administration (DEA): The DEA's "Disposal of Controlled Substances" rule mandates that controlled substances and their analogs must be rendered "non-retrievable." [6][7] A substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state as a controlled substance.[6][7] This is the performance standard that any disposal method must achieve.

  • Environmental Protection Agency (EPA): Any chemical waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Given the aquatic toxicity of similar compounds, it is prudent to manage the final, treated waste as hazardous unless determined otherwise by institutional EHS assessment.[3][4]

The "Non-Retrievable" Disposal Protocol

This protocol ensures compliance with the DEA's non-retrievable standard through chemical degradation. The process must be witnessed by two authorized employees, and all steps must be meticulously documented.[6]

Required Materials
  • Isophenmetrazine Hydrochloride waste

  • Appropriate PPE (See Table 1)

  • Chemical fume hood

  • Glass beaker or flask (appropriately sized for the volume of waste)

  • Stir bar and stir plate

  • 1M Hydrochloric Acid (HCl)

  • Potassium Permanganate (KMnO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Designated hazardous waste container

  • DEA-compliant destruction log

Step-by-Step On-Site Destruction Procedure

This procedure utilizes oxidation by potassium permanganate in an acidic solution to irreversibly alter the molecular structure of Isophenmetrazine Hydrochloride.

Step 1: Preparation and Documentation

  • Don all required PPE and perform the entire procedure in a chemical fume hood.

  • Two authorized individuals must be present to witness the entire process.

  • Record the name, strength, and quantity of Isophenmetrazine Hydrochloride on a destruction log before beginning.

Step 2: Acidification

  • Carefully transfer the Isophenmetrazine Hydrochloride waste into a glass beaker.

  • For every 1 gram of waste, add 50 mL of 1M HCl. This ensures the compound is fully dissolved and protonated, making it susceptible to oxidation.

  • Place the beaker on a stir plate and begin gentle stirring.

Step 3: Chemical Oxidation

  • Slowly add small portions of potassium permanganate (KMnO₄) to the stirring solution. A deep purple color will appear.

  • Continue adding KMnO₄ until the purple color persists for at least 30 minutes, indicating that the oxidation reaction is complete and all substrate has been consumed.

  • Causality: Potassium permanganate is a powerful oxidizing agent that will cleave the morpholine ring and aromatic structures of the molecule, ensuring it is rendered non-retrievable.

Step 4: Quenching and Neutralization

  • To neutralize the excess potassium permanganate, slowly add a solution of sodium bisulfite (NaHSO₃) until the purple color disappears and the solution becomes clear or pale yellow/brown.

  • Causality: Sodium bisulfite reduces the excess permanganate to manganese dioxide (a brown precipitate), a less hazardous substance, ensuring the final waste stream is safe for handling and disposal.

Step 5: Final Disposal

  • The resulting solution contains the degraded chemical products. This entire mixture should be disposed of as hazardous chemical waste.

  • Transfer the solution to a properly labeled hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.

Step 6: Final Documentation

  • Both witnesses must sign and date the destruction log, confirming that the procedure was carried out in its entirety and the substance was rendered non-retrievable.[6]

  • This log must be maintained for a minimum of two years and be available for inspection by the DEA.[6]

Visualization of Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural steps for proper disposal.

G cluster_0 start Start: Isophenmetrazine HCl Waste Identified is_controlled Is it being treated as a controlled substance analog? start->is_controlled dea_compliant Follow DEA 'Non-Retrievable' Protocol is_controlled->dea_compliant Yes non_dea Consult Institutional EHS for Standard Chemical Waste Disposal is_controlled->non_dea No

Caption: Decision workflow for selecting the correct disposal category.

G prep Step 1: Preparation - Don PPE - Two witnesses present - Initiate destruction log acid Step 2: Acidification - Dissolve waste in 1M HCl prep->acid oxidize Step 3: Oxidation - Add KMnO4 until purple color persists acid->oxidize quench Step 4: Quenching - Neutralize with NaHSO3 oxidize->quench dispose Step 5: Final Disposal - Transfer to hazardous waste container quench->dispose doc Step 6: Final Documentation - Both witnesses sign and date log dispose->doc

Caption: Step-by-step on-site destruction and documentation process.

Alternative Disposal Method: Reverse Distributor

For larger quantities or in facilities not equipped for on-site chemical destruction, using a DEA-registered reverse distributor is a compliant alternative.[7]

  • Contact your institution's EHS department to identify the contracted reverse distributor.

  • Segregate and securely store the Isophenmetrazine Hydrochloride waste.

  • Complete all required paperwork for the transfer, including DEA Form 222 for Schedule II substances (which should be used as a best practice for analogs).

  • Transfer the waste to the reverse distributor, who will then be responsible for its final destruction in compliance with all regulations.

By adhering to this guide, laboratory professionals can ensure the disposal of Isophenmetrazine Hydrochloride is conducted safely, responsibly, and in full compliance with federal and local laws, thereby protecting themselves, the community, and the environment.

References

  • How To Safely Dispose of Controlled Substances. Daniels Health. [Link]

  • Disposal Q&A. DEA Diversion Control Division. [Link]

  • 21 USC Ch. 13: DRUG ABUSE PREVENTION AND CONTROL. United States Office of the Law Revision Counsel. [Link]

  • Disposal of Controlled Substances. Federal Register. [Link]

  • 21 CFR Part 1317 -- Disposal. Electronic Code of Federal Regulations (eCFR). [Link]

  • Phenmetrazine Hydrochloride. PubChem, National Institutes of Health. [Link]

  • Safety data sheet Promethazine hydrochloride, API. Caesar & Loretz GmbH. [Link]

  • Phenmetrazine Hydrochloride. PubChem. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Standard Operating Procedure for the Disposal of Pharmaceutical Waste. NHS Dorset. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food & Drug Administration (FDA). [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA). [Link]

Sources

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